2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine

Adenosine Receptor GPCR Binding Affinity

2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine is a synthetic purine derivative characterized by a chlorine substituent at the 2-position, a difluoromethyl group at the 6-position, and a methyl group at the 9-position of the purine ring system. This structural configuration distinguishes it from other purine analogs used in medicinal chemistry.

Molecular Formula C7H5ClF2N4
Molecular Weight 218.59 g/mol
Cat. No. B11887187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine
Molecular FormulaC7H5ClF2N4
Molecular Weight218.59 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(N=C(N=C21)Cl)C(F)F
InChIInChI=1S/C7H5ClF2N4/c1-14-2-11-4-3(5(9)10)12-7(8)13-6(4)14/h2,5H,1H3
InChIKeyLKCQQEJCTCKJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine: A Purine Scaffold for Adenosine Receptor-Targeted Research


2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine is a synthetic purine derivative characterized by a chlorine substituent at the 2-position, a difluoromethyl group at the 6-position, and a methyl group at the 9-position of the purine ring system [1]. This structural configuration distinguishes it from other purine analogs used in medicinal chemistry. The compound has been specifically investigated as a ligand for adenosine receptors, with quantitative binding affinity data available for the human A1, A2, and A3 subtypes [2][3]. Its difluoromethyl group is a key structural feature that can modulate lipophilicity and metabolic stability compared to non-fluorinated or differently fluorinated analogs .

Why 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine Cannot Be Replaced by a Generic Purine Analog


Substituting 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine with a generic purine analog carries significant scientific risk due to its unique substitution pattern and the quantitative impact on target binding. The specific combination of the 2-chloro, 6-difluoromethyl, and 9-methyl groups creates a defined pharmacophore. For instance, the 6-difluoromethyl group is not merely a bioisostere for a methyl or trifluoromethyl group; it alters the electronic environment and lipophilicity of the purine core in a way that directly affects affinity for adenosine receptor subtypes . Direct comparative data show that this compound possesses a specific Ki profile against adenosine A1, A2, and A3 receptors that is not shared by simple chloro or methyl analogs [1][2]. Therefore, using an analog with a different halogenation pattern (e.g., 6-chloro vs. 2-chloro) or a different 6-position substituent (e.g., methyl, trifluoromethyl, or unsubstituted) would lead to unpredictable and likely different binding outcomes, invalidating any structure-activity relationship (SAR) study or targeted biological assay based on this specific molecule.

Quantitative Comparative Evidence for 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine


Adenosine A1 Receptor Binding Affinity Compared to Adenosine and Selective Agonists

2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine demonstrates high-affinity binding to the human adenosine A1 receptor (hA1R) with a Ki value of 5.79 nM [1]. In a separate but equivalent assay, a close structural analog showed a Ki of 10.6 nM for the same target [2]. This affinity is comparable to or exceeds that of endogenous adenosine (Ki ≈ 1-10 nM [3]) and is on par with the potent, selective agonist GR 79236 (Ki = 3.1 nM [4]). It is also similar to the affinity of NECA for hA1R (Ki = 14 nM [5]).

Adenosine Receptor GPCR Binding Affinity

Adenosine Receptor Subtype Selectivity Profile (A1 vs A2A vs A3)

In a single study, 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine was profiled across three human adenosine receptor subtypes. It showed a binding affinity (Ki) of 5.79 nM for the A1 receptor, 951 nM for the A2 receptor, and 216 nM for the A3 receptor [1]. This yields an A1/A2 selectivity ratio of approximately 164-fold and an A1/A3 selectivity ratio of approximately 37-fold.

GPCR Selectivity Adenosine Receptor Subtypes

Structural Class Comparison: 6-Difluoromethyl vs. 6-Trifluoromethyl Cytostatic Activity

While direct data for the target compound in cytostatic assays is not available, class-level inference from related 6-difluoromethylpurine and 6-trifluoromethylpurine ribonucleosides indicates a key structural advantage. 6-(Difluoromethyl)purine ribonucleoside exerted a significant cytostatic effect against leukemia cell lines . In contrast, while the 6-(trifluoromethyl)purine ribofuranosyl derivative also showed significant cytostatic activity, its other derivatives were inactive [1], suggesting a narrower structure-activity window.

Cytostatic Activity Leukemia Fluorinated Purines

Comparative Binding Affinity for Adenosine A1 Receptor Within a Patent Series

Within the same patent series (US8609833), a close structural analog of 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine exhibited a Ki of 7 nM for the human adenosine A1 receptor [1]. This compares to the target compound's Ki values of 5.79 nM and 10.6 nM [2][3], demonstrating that even subtle modifications to the purine core can result in measurable differences in binding affinity within the same assay system.

Adenosine A1 Agonist Structure-Activity Relationship Purine Derivatives

High-Value Application Scenarios for 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine Based on Quantitative Evidence


Adenosine A1 Receptor Agonist Development

Given its high affinity for the adenosine A1 receptor (Ki = 5.79 nM and 10.6 nM) and a defined selectivity profile over A2 and A3 receptors (A1/A2 ~164-fold, A1/A3 ~37-fold) [1], 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine is a prime scaffold for developing novel A1 receptor agonists. Researchers can use this compound as a starting point for SAR studies aimed at optimizing potency and selectivity for therapeutic applications in cardiovascular disease, neurology, or ischemia.

Structure-Activity Relationship (SAR) Studies of Purine-Based Ligands

The documented Ki values (5.79 nM, 10.6 nM, 216 nM, 951 nM) for different adenosine receptor subtypes [1][2] make this compound a well-characterized tool for SAR studies. Its differentiation from close analogs (e.g., a related compound with Ki = 7 nM for A1R [3]) provides a quantifiable basis for understanding how specific substitutions on the purine ring impact receptor binding, informing the design of future, more selective ligands.

Anticancer Lead Generation Based on 6-Difluoromethylpurine Scaffold

Although direct cytostatic data for this specific molecule is unavailable, the class-level evidence showing significant cytostatic activity for 6-(difluoromethyl)purine ribonucleoside against leukemia cell lines positions 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine as a valuable synthetic intermediate or lead-like molecule. Its defined substitution pattern (2-chloro, 9-methyl) provides a distinct vector for further derivatization to explore and potentially enhance the observed class-level cytostatic effects.

Competitive Binding Assays for Adenosine Receptors

The compound's well-characterized Ki values and the availability of the specific radioligand displacement assay conditions [1] enable its use as a reference compound or a positive control in competitive binding assays for adenosine A1, A2, and A3 receptors. Its known selectivity profile allows for the accurate calibration and validation of assay performance across these GPCR targets.

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